molecular formula C16H18N6OS B2586514 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 941964-60-9

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2586514
M. Wt: 342.42
InChI Key: ZWJQNJLQDMHQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiophene derivatives, which are part of the compound, can be synthesized through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Vedavathi et al. (2017) explored the synthesis of novel urea and thiourea derivatives, including those structurally related to the compound , by reacting valsartan intermediate with various substituted aryl isocyanates and aryl isothiocyanates. These compounds displayed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as high antifungal activity, showcasing their potential in antimicrobial applications (Vedavathi, Sudhamani, & Raju, 2017).

Anticancer Potential

Another research direction involves evaluating the anticancer potential of related urea derivatives. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. These findings highlight the compound's potential role as a BRAF inhibitor and its use in cancer treatment research (Feng et al., 2020).

Enantioselective Anion Receptors

Roussel et al. (2006) synthesized non-racemic atropisomeric (thio)ureas, including structures similar to the specified compound, to act as neutral enantioselective anion receptors for amino-acid derivatives. This study illustrates the potential of such compounds in enantioselective recognition and separation processes, which are crucial in various fields of chemical research (Roussel et al., 2006).

Molecular Structure and Computational Studies

Karakurt et al. (2016) conducted a detailed analysis of a related compound's molecular structure using density functional theory (DFT) calculations. The study provided insights into the compound's reactivity, molecular docking, and nonlinear optical (NLO) properties, suggesting applications in material science and drug design (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Future Directions

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJQNJLQDMHQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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